BIIB028

Catalog No.
S547871
CAS No.
911398-13-5
M.F
C19H21ClN5O5P
M. Wt
465.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BIIB028

CAS Number

911398-13-5

Product Name

BIIB028

IUPAC Name

4-[2-amino-4-chloro-7-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]pyrrolo[2,3-d]pyrimidin-5-yl]but-3-ynyl dihydrogen phosphate

Molecular Formula

C19H21ClN5O5P

Molecular Weight

465.8 g/mol

InChI

InChI=1S/C19H21ClN5O5P/c1-11-8-22-14(12(2)16(11)29-3)10-25-9-13(6-4-5-7-30-31(26,27)28)15-17(20)23-19(21)24-18(15)25/h8-9H,5,7,10H2,1-3H3,(H2,21,23,24)(H2,26,27,28)

InChI Key

BMZGPNGECPQAGB-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=C1OC)C)CN2C=C(C3=C2N=C(N=C3Cl)N)C#CCCOP(=O)(O)O

Solubility

Soluble in DMSO, not in water

Synonyms

BIIB028; BIIB 028; BIIB-028.

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN2C=C(C3=C2N=C(N=C3Cl)N)C#CCCOP(=O)(O)O

Description

The exact mass of the compound 4-(2-Amino-4-chloro-7-((4-methoxy-3,5-dimethyl-2-pyridyl)methyl)pyrrolo(2,3-d)pyrimidin-5-yl)but-3-ynyl dihydrogen phosphate is 465.0969 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BIIB028 is a selective inhibitor of heat shock protein 90, designed as a prodrug to enhance its pharmacokinetic properties. It is an optimized version of BIIB021, aiming to achieve antitumor efficacy with lower doses. Heat shock proteins, particularly HSP90, play critical roles in cellular stress responses and are involved in the stabilization and activation of various client proteins that are crucial for tumor survival and proliferation . BIIB028 targets the ATP-binding site of HSP90, disrupting its chaperone function and leading to the degradation of client proteins associated with cancer progression .

The primary chemical reaction involving BIIB028 is its interaction with the ATP-binding site of HSP90. Upon binding, BIIB028 undergoes conformational changes that inhibit the ATPase activity of HSP90. This inhibition prevents the proper folding and stabilization of client proteins, leading to their degradation via proteasomal pathways . The mechanism can be summarized as follows:

  • Binding: BIIB028 binds to the ATP-binding site of HSP90.
  • Inhibition: This binding inhibits ATP hydrolysis, essential for HSP90's chaperone function.
  • Degradation: Client proteins fail to fold correctly and are targeted for degradation.

BIIB028 exhibits significant biological activity against various cancer types by inhibiting HSP90. In preclinical studies, it has shown efficacy in reducing tumor growth and promoting apoptosis in cancer cells through the destabilization of multiple oncogenic client proteins . Clinical trials have indicated that BIIB028 is well-tolerated and can lead to prolonged stable disease in some patients, highlighting its potential as a therapeutic agent in oncology .

The synthesis of BIIB028 involves several steps focusing on optimizing its structure for enhanced bioavailability and potency. The synthetic route generally includes:

  • Starting Materials: Selection of appropriate precursors that can be modified to form the core structure of BIIB028.
  • Functionalization: Introduction of functional groups that enhance binding affinity to the HSP90 ATP-binding site.
  • Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.

Specific details about the synthetic pathway are proprietary but typically involve standard organic synthesis techniques .

Interaction studies have demonstrated that BIIB028 effectively disrupts the interaction between HSP90 and its client proteins. These studies often utilize techniques such as:

  • Surface Plasmon Resonance: To measure binding affinities.
  • Cell Viability Assays: To assess the impact on cancer cell lines.
  • Western Blotting: To analyze the levels of specific client proteins post-treatment.

Results indicate that BIIB028 significantly reduces the levels of several oncogenic proteins, confirming its mechanism of action as an HSP90 inhibitor .

Several compounds share structural or functional similarities with BIIB028, particularly within the class of HSP90 inhibitors. Here are a few notable examples:

Compound NameMechanism of ActionUnique Features
GanetespibInhibits HSP90 ATPase activityHigher potency compared to traditional inhibitors; used in various clinical trials .
TAS-116Selective for cytosolic HSP90Demonstrated acceptable safety profile; promising antitumor activity .
BIIB021Predecessor to BIIB028Required higher doses for efficacy; less optimized than BIIB028 .

BIIB028 stands out due to its optimized pharmacokinetics and improved efficacy at lower doses compared to its predecessor, making it a promising candidate in cancer therapy.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

465.0968835 g/mol

Monoisotopic Mass

465.0968835 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KD4GWWK597

Dates

Modify: 2024-02-18

Explore Compound Types